molecular formula C12H22N2O2 B170937 (4aS,7aS)-tert-ブチルオクタヒドロ-1H-ピロロ[3,4-b]ピリジン-1-カルボン酸エステル CAS No. 159991-07-8

(4aS,7aS)-tert-ブチルオクタヒドロ-1H-ピロロ[3,4-b]ピリジン-1-カルボン酸エステル

カタログ番号: B170937
CAS番号: 159991-07-8
分子量: 226.32 g/mol
InChIキー: LGEWGFOMLJQHLL-VHSXEESVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a tert-butyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

科学的研究の応用

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

作用機序

Target of Action

The compound “(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate” is an important intermediate in the manufacture of Moxifloxacin . Moxifloxacin is a synthetic broad-spectrum antibacterial agent, employed for the treatment of respiratory infections (pneumonia, chronic sinusitis, chronic bronchitis), skin and soft tissues .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The synthesis of the compound involves the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This results in the formation of the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate . This intermediate is then converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro [3,4-b]pyridine-5,7-dione . Finally, this intermediate is converted to (4aS,7as)-octahydro-1H-pyrrolo [3,4-b]pyridine .

Biochemical Pathways

The biochemical pathways involved in the synthesis of this compound are complex and involve several steps. The majority of manufacturers follow the resolution process, which involves coupling of 2,3-pyridine dicarboxylic acid with benzylamine to obtain an intermediate followed by pyridine ring reduction to afford another intermediate . This intermediate is then subjected to resolution with D-(-) tartaric acid in ethanol followed by deprotection to afford the final compound .

Pharmacokinetics

The compound is an intermediate in the synthesis of moxifloxacin , which is known to have good bioavailability and is well-absorbed from the gastrointestinal tract .

Result of Action

The result of the action of this compound is the production of Moxifloxacin , a broad-spectrum antibacterial agent. Moxifloxacin is used in the treatment of various bacterial infections, including respiratory infections, skin and soft tissue infections .

Action Environment

The action environment of this compound is primarily in the laboratory setting, where it is synthesized as an intermediate in the production of Moxifloxacin .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves several steps. One common method includes the stereoselective synthesis starting from a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. The process involves the following steps :

    Optical Resolution: Enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate to obtain the intermediate dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate.

    Conversion: The intermediate is then converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione.

    Final Synthesis: The final step involves the conversion of the intermediate to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with an optical purity above 99%.

Industrial Production Methods

Industrial production methods for this compound typically involve batch-wise or continuous flow processes. The reactions are carried out in water or mixtures of water and organic solvents such as DMSO or acetonitrile, at temperatures ranging from 20°C to 40°C, preferably around 30°C .

化学反応の分析

Types of Reactions

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

類似化合物との比較

Similar Compounds

  • (4aS,7aS)-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine
  • (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Uniqueness

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its tert-butyl ester group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group .

生物活性

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is C12H23N2O2C_{12}H_{23}N_2O_2 with a molecular weight of 225.33 g/mol. This compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC12H23N2O2
Molecular Weight225.33 g/mol
CAS Number159991-07-8
IUPAC Name(4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Synthesis

The synthesis of (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has been explored in various studies. A notable method involves the use of chiral auxiliaries and stereoselective reduction techniques to achieve the desired chirality and yield. For instance, Bandichhor et al. (2013) demonstrated a novel synthesis pathway that emphasizes the recovery and reuse of chiral auxiliaries during the process .

Antimicrobial Properties

Research indicates that compounds related to the pyrrolidine structure exhibit antimicrobial activity. The derivative (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine has shown potential as an antibacterial agent. In a study examining various derivatives of pyrrolidine compounds, it was found that certain structural modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research suggests that pyrrolidine derivatives may also possess neuroprotective properties. These compounds have been evaluated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . The exact pathways through which (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine exerts its effects remain an area for further exploration.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study found that specific pyrrolidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the nitrogen atom enhanced potency .
  • Cytotoxicity in Cancer Models : Research involving related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests that (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine could be a candidate for further anticancer drug development .
  • Neuroprotection : In vitro studies have shown that related compounds can reduce neuroinflammation and promote neuronal survival in models of neurodegeneration .

特性

IUPAC Name

tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEWGFOMLJQHLL-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364041
Record name (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181141-40-2, 159991-07-8
Record name rel-1,1-Dimethylethyl (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181141-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-PYRROLO[3,4-B]PYRIDINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (2.00 g) in MeOH was added a catalytic amount of 20% Pd(OH)2/C. The suspension was stirred for 2 h at room temperature under H2 and filtered. The filtrate was concentrated in vacuo and the residue was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 227.6 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In 50 ml of ethanol was dissolved 2.86 g of 6-benzyl-1-t-butoxycarbonyloctahydropyrrolo[3.4-b]pyridine, and 500 mg of 5% palladium-on-carbon was added thereto. While the reaction vessel was heated by a tungsten lamp, hydrogenation was conducted under a pressurized hydrogen gas atmosphere of 4 kg/cm2 for 1.5 hours. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated to yield 1.98 g of the titled compound as an oily substance.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。